6-(3-Chlorophenyl)pyrimidine-4-carbonitrile
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Overview
Description
6-(3-Chlorophenyl)pyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a 3-chlorophenyl group at the 6-position and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)pyrimidine-4-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid to form the intermediate 3-(3-chlorophenyl)-2-cyanoacrylamide. This intermediate is then cyclized with guanidine carbonate to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The cyano group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cyclization Reactions: Cyclization can be achieved using acidic or basic conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while cyclization reactions can produce fused ring systems with potential biological activity .
Scientific Research Applications
6-(3-Chlorophenyl)pyrimidine-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
6-(3-Bromophenyl)pyrimidine-4-carbonitrile: Similar structure but with a bromine atom instead of chlorine.
6-(3-Methylphenyl)pyrimidine-4-carbonitrile: Similar structure but with a methyl group instead of chlorine.
6-(3-Fluorophenyl)pyrimidine-4-carbonitrile: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
6-(3-Chlorophenyl)pyrimidine-4-carbonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
Properties
Molecular Formula |
C11H6ClN3 |
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Molecular Weight |
215.64 g/mol |
IUPAC Name |
6-(3-chlorophenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H6ClN3/c12-9-3-1-2-8(4-9)11-5-10(6-13)14-7-15-11/h1-5,7H |
InChI Key |
WFVYWCWSNIPQSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=NC(=C2)C#N |
Origin of Product |
United States |
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